N-Despropyl rotigotine sulfate

描述

N-Despropyl rotigotine sulfate is a metabolite of rotigotine, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. Rotigotine is known for its continuous delivery through a transdermal patch, providing a steady supply of the drug over 24 hours . This compound is formed through the N-dealkylation of rotigotine, which involves the removal of a propyl group from the nitrogen atom .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-despropyl rotigotine sulfate typically involves the N-dealkylation of rotigotine. This can be achieved through oxidative biotransformation, where rotigotine undergoes N-dealkylation to form N-despropyl rotigotine . The reaction conditions often involve the use of oxidative agents and specific catalysts to facilitate the removal of the propyl group.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled oxidation of rotigotine under specific conditions to ensure high yield and purity of the product. The sulfate conjugation is then carried out to form the final compound .

化学反应分析

Types of Reactions: N-Despropyl rotigotine sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various metabolites.

Reduction: Reduction reactions can reverse the oxidation process, although this is less common.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions include various sulfate and glucuronide conjugates of N-despropyl rotigotine .

科学研究应用

N-Despropyl rotigotine sulfate has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of rotigotine.

Biology: The compound is studied for its biological activity and interaction with dopamine receptors.

Medicine: Research focuses on its potential therapeutic effects and pharmacokinetics in the treatment of neurological disorders.

Industry: It is used in the development of new pharmaceutical formulations and stability studies

作用机制

The mechanism of action of N-despropyl rotigotine sulfate involves its interaction with dopamine receptors. As a metabolite of rotigotine, it retains some affinity for dopamine D1, D2, and D3 receptors. The compound mimics the action of dopamine by activating these receptors, which helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . The exact molecular pathways and targets involved in its action are still under investigation.

相似化合物的比较

Rotigotine: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

N-Desthienylethyl Rotigotine: Another metabolite formed through N-dealkylation, with similar pharmacological properties.

Uniqueness: N-Despropyl rotigotine sulfate is unique due to its specific metabolic pathway and the presence of the sulfate group, which influences its solubility and pharmacokinetics. Compared to rotigotine, it has a different metabolic profile and may exhibit distinct biological activities .

生物活性

N-Despropyl rotigotine sulfate is a significant metabolite of rotigotine, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). Understanding the biological activity of this compound is essential for assessing its pharmacological properties and therapeutic potential.

Overview of Rotigotine and Its Metabolism

Rotigotine is administered via a transdermal patch, allowing for continuous delivery and stable plasma concentrations. It exhibits affinity for dopamine receptors, particularly D3, but also interacts with D1, D2, D4, and D5 receptors . Upon administration, rotigotine undergoes extensive metabolism, primarily through conjugation and N-dealkylation, resulting in several metabolites including this compound .

Key Pharmacokinetic Properties

- Absorption : Approximately 46% of the administered dose is systemically absorbed after patch application .

- Metabolism : The major metabolic pathways involve sulfation and glucuronidation, yielding sulfate and glucuronide conjugates as predominant metabolites .

- Elimination : About 71% of the drug is excreted in urine as inactive conjugates, with less than 1% as unchanged drug .

Biological Activity of this compound

This compound retains some pharmacological activity but is generally less potent than its parent compound. Its biological activity can be summarized as follows:

- Dopaminergic Activity : this compound exhibits dopaminergic activity but with reduced efficacy compared to rotigotine. This metabolite may still contribute to the therapeutic effects observed in patients treated with rotigotine.

- Receptor Binding : While specific binding affinities for this compound are less documented, it is expected to interact with dopamine receptors similarly to rotigotine but with diminished intrinsic activity .

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and safety profile of rotigotine and its metabolites, including this compound. Below are key findings from relevant research:

Study on Pharmacokinetics

A pharmacokinetic study involving healthy subjects demonstrated that the administration of a single transdermal patch delivering 2 mg/24 h of rotigotine resulted in comparable plasma concentrations across different populations. The study highlighted the rapid metabolism of rotigotine into its various metabolites, including this compound .

Data Table: Pharmacokinetic Parameters of Rotigotine and Metabolites

| Parameter | Rotigotine (Parent) | This compound |

|---|---|---|

| Bioavailability | ~37% | Not specifically quantified |

| Terminal Half-Life | 5-7 hours | Shorter than parent |

| Major Route of Elimination | Urine (71%) | Urine (exact percentage not specified) |

| Plasma Protein Binding | ~92% | Not explicitly stated |

| Metabolism | Conjugation | Conjugation |

属性

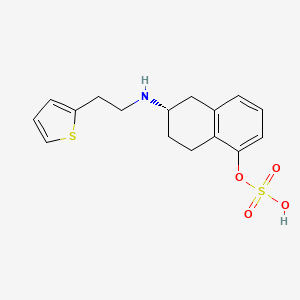

IUPAC Name |

[(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c18-23(19,20)21-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-22-14/h1-5,10,13,17H,6-9,11H2,(H,18,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUSENFEQSTMLO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196459-54-7 | |

| Record name | N-Despropyl rotigotine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196459547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESPROPYL ROTIGOTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6638WXC8KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。